molecular formula C10H12N2O2 B13190044 5-Amino-4-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

5-Amino-4-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B13190044
M. Wt: 192.21 g/mol
InChI Key: FXRQBNCPQPVJLN-UHFFFAOYSA-N
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Description

5-Amino-4-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic compound that belongs to the benzoxazine family. This compound is characterized by its unique structure, which includes an amino group, an ethyl group, and a benzoxazinone core. It has garnered interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the reaction of o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous sodium bicarbonate . This reaction forms the benzoxazinone ring structure, which is then further modified to introduce the amino and ethyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The amino and ethyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

5-Amino-4-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-4-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-4-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

5-amino-4-ethyl-1,4-benzoxazin-3-one

InChI

InChI=1S/C10H12N2O2/c1-2-12-9(13)6-14-8-5-3-4-7(11)10(8)12/h3-5H,2,6,11H2,1H3

InChI Key

FXRQBNCPQPVJLN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)COC2=CC=CC(=C21)N

Origin of Product

United States

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